molecular formula C16H14ClN3O B2655252 N-[2-(4-chlorophenyl)ethyl]-1H-indazole-3-carboxamide CAS No. 851798-78-2

N-[2-(4-chlorophenyl)ethyl]-1H-indazole-3-carboxamide

Cat. No.: B2655252
CAS No.: 851798-78-2
M. Wt: 299.76
InChI Key: LJGKSOUQOFWWST-UHFFFAOYSA-N
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Description

N-[2-(4-chlorophenyl)ethyl]-1H-indazole-3-carboxamide is a compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorophenyl)ethyl]-1H-indazole-3-carboxamide typically involves the reaction of 4-chlorophenylethylamine with indazole-3-carboxylic acid. The reaction is carried out under specific conditions to ensure the formation of the desired product. Common reagents used in this synthesis include coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP). The reaction is usually conducted in an organic solvent such as dichloromethane (DCM) at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring. The use of high-throughput screening and process optimization ensures efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorophenyl)ethyl]-1H-indazole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Activity

Research indicates that N-[2-(4-chlorophenyl)ethyl]-1H-indazole-3-carboxamide exhibits significant anticancer properties. It functions as a selective inhibitor of certain kinases involved in cancer progression, such as Rho-associated protein kinases (ROCKs). Inhibition of ROCKs has been linked to reduced cell proliferation and migration, making this compound a candidate for treating various malignancies, including breast and colorectal cancers .

Neurological Disorders

The compound shows promise in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease. By inhibiting the Rho/ROCK pathway, it may promote neuroregeneration and protect against neuronal death caused by oxidative stress and inflammation. Studies have demonstrated that ROCK inhibitors can enhance axonal growth and functional recovery following spinal cord injuries .

Cancer Treatment Trials

A clinical trial investigated the efficacy of this compound in patients with advanced breast cancer. The study reported a significant reduction in tumor size among participants treated with the compound compared to those receiving standard chemotherapy. The mechanism was attributed to its ability to inhibit ROCK-mediated pathways that facilitate tumor growth .

Neuroprotection Studies

In a preclinical model of Alzheimer's disease, administration of this compound resulted in improved cognitive function and reduced amyloid plaque accumulation. The neuroprotective effects were linked to the compound's ability to inhibit inflammation and promote neuronal survival through ROCK inhibition .

Data Summary Table

Application AreaMechanism of ActionKey Findings
Cancer TreatmentInhibition of ROCKsReduced tumor size in clinical trials
Neurological DisordersInhibition of GSK-3 and ROCKsImproved cognitive function in Alzheimer's models
General PharmacologyAnti-inflammatory propertiesPotential in treating neuroinflammatory diseases

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenyl)ethyl]-1H-indazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-chlorophenyl)ethyl]-1H-indole-3-carboxamide
  • N-[2-(4-chlorophenyl)ethyl]-1H-benzimidazole-3-carboxamide
  • N-[2-(4-chlorophenyl)ethyl]-1H-pyrazole-3-carboxamide

Uniqueness

N-[2-(4-chlorophenyl)ethyl]-1H-indazole-3-carboxamide is unique due to its specific indazole core structure, which imparts distinct biological activities compared to other similar compounds.

Biological Activity

N-[2-(4-chlorophenyl)ethyl]-1H-indazole-3-carboxamide is a compound that has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, therapeutic potential, and relevant research findings.

Overview of this compound

This compound belongs to the indazole class, known for various pharmacological properties. It is primarily studied for its potential antiviral , anti-inflammatory , and anticancer effects. The compound's structure allows it to interact with specific molecular targets, leading to significant biological outcomes such as inhibition of cell proliferation and modulation of immune responses.

The biological activity of this compound can be attributed to its ability to bind to various receptors and enzymes:

  • Cell Proliferation Inhibition : The compound has shown efficacy in inhibiting the growth of cancer cell lines, particularly in colorectal cancer models such as HCT-116, where it exhibited cytotoxic effects with an IC50 value in the micromolar range .
  • Apoptosis Induction : Research indicates that this compound may induce apoptosis in cancer cells, a critical mechanism for cancer treatment.
  • Immune Modulation : The compound may modulate immune responses, potentially offering therapeutic benefits in inflammatory conditions.

Anticancer Activity

A study highlighted that this compound demonstrated significant cytotoxicity against HCT-116 colorectal cancer cells. The IC50 values for various derivatives were reported, indicating its potential as a lead compound in anticancer drug development:

CompoundIC50 (µM)Target Cell Line
This compound1.184HCT-116
Reference Compound (Cabozantinib)19.90HCT-116

These findings suggest that modifications to the indazole structure can enhance anticancer activity .

Antiviral and Anti-inflammatory Properties

The compound has been investigated for its antiviral properties against various pathogens and its role in reducing inflammation. It has shown promise in vitro against viral infections, although specific IC50 values were not detailed in the available literature. Its anti-inflammatory effects are hypothesized to arise from its ability to modulate cytokine production and immune cell activation .

Case Studies

Several studies have documented the biological activity of indazole derivatives similar to this compound:

  • Antiprotozoal Activity : Indazole derivatives were tested against protozoan parasites such as Entamoeba histolytica and Giardia intestinalis, demonstrating superior potency compared to other indazole compounds. The presence of a 4-chlorophenyl substitution was linked to enhanced antiprotozoal activity .
  • Kinase Inhibition : Research has shown that indazole derivatives can inhibit various kinases associated with cancer progression, including Glycogen Synthase Kinase 3 (GSK-3) and Janus Kinases (JAK). This positions them as potential candidates for targeted cancer therapies .

Properties

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-1H-indazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O/c17-12-7-5-11(6-8-12)9-10-18-16(21)15-13-3-1-2-4-14(13)19-20-15/h1-8H,9-10H2,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJGKSOUQOFWWST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NN2)C(=O)NCCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501324103
Record name N-[2-(4-chlorophenyl)ethyl]-1H-indazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501324103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24835636
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

851798-78-2
Record name N-[2-(4-chlorophenyl)ethyl]-1H-indazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501324103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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